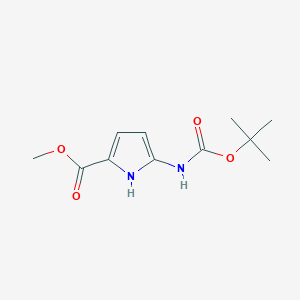

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC13522174

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O4 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15) |

| Standard InChI Key | VFZSITZUGSWZQZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with two distinct functional groups:

-

A tert-butoxycarbonyl (Boc) group at the 5-position, serving as a protective moiety for the amino group.

-

A methyl ester at the 2-position, enhancing solubility and reactivity for further derivatization.

The IUPAC name, methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate, systematically describes its substitution pattern. The Boc group () is widely used in peptide synthesis to protect amines during multi-step reactions, while the methyl ester () facilitates hydrolysis or transesterification in downstream modifications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.26 g/mol | |

| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC | |

| InChIKey | VFZSITZUGSWZQZ-UHFFFAOYSA-N | |

| LogP (Partition Coefficient) | 2.23 (estimated) |

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound’s dual functionality positions it as a key intermediate in drug discovery:

-

Peptidomimetics: The Boc-protected amino group allows incorporation into pseudo-peptide chains, modulating bioavailability and target binding .

-

Heterocyclic Libraries: Its pyrrole core serves as a scaffold for generating diverse compound libraries via Suzuki-Miyaura couplings or nucleophilic substitutions .

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents highlight trends toward greener methodologies, such as solvent-free Boc protection or enzymatic esterification, which could enhance the sustainability of large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume